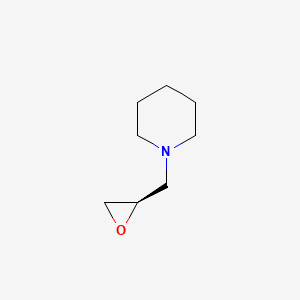

(R)-1-(oxiran-2-ylmethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-[[(2R)-oxiran-2-yl]methyl]piperidine |

InChI |

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2/t8-/m1/s1 |

InChI Key |

JWYRPOYJRRHHIL-MRVPVSSYSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@@H]2CO2 |

Canonical SMILES |

C1CCN(CC1)CC2CO2 |

Origin of Product |

United States |

Significance of Chiral Epoxides As Reactive Intermediates

Chiral epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. atlasofscience.org Their significance stems from the inherent ring strain of the oxirane ring, which makes them susceptible to ring-opening reactions by a wide array of nucleophiles. numberanalytics.com This reactivity allows for the stereospecific introduction of two new functional groups, a cornerstone of modern asymmetric synthesis. numberanalytics.com

The ability to control the stereochemistry of these ring-opening reactions is a key feature of chiral epoxides. numberanalytics.com The synthesis of enantiomerically pure epoxides can be achieved through methods like the Sharpless-Katsuki epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes. numberanalytics.com These methods provide access to specific enantiomers of an epoxide, which are crucial for the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is often responsible for the desired therapeutic effect. atlasofscience.orgnumberanalytics.com

The reactivity of epoxides, coupled with their stereochemical integrity, makes them powerful tools for constructing complex molecular architectures. numberanalytics.com They can initiate cascade reactions, leading to the rapid assembly of intricate structures. numberanalytics.com The regioselective opening of the epoxide ring further enhances their synthetic utility, allowing chemists to precisely control the placement of functional groups within a target molecule. numberanalytics.com

Role of Piperidine Scaffolds in Advanced Chemical Construction

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design. atamanchemicals.comresearchgate.net Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubresearchgate.net

The significance of the piperidine scaffold lies in several key attributes:

Structural Core: It provides a robust and conformationally flexible framework for the attachment of various substituents. This flexibility allows piperidine-containing molecules to adopt optimal conformations for binding to biological targets. atamanchemicals.com

Synthetic Accessibility: A wide range of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.gov

The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net

Conceptual Framework for R 1 Oxiran 2 Ylmethyl Piperidine Within Complex Molecular Design

Strategies for Enantiomerically Pure Epoxide Formation

The creation of the chiral epoxide is a critical step in the synthesis of this compound. Several strategies have been developed to achieve high enantiomeric purity in this transformation. nih.gov

Asymmetric Epoxidation Protocols (e.g., Sharpless Asymmetric Epoxidation of Allylic Alcohols)

Asymmetric epoxidation of prochiral alkenes is a powerful method for establishing the stereocenter of the epoxide ring. science.gov The Sharpless-Katsuki asymmetric epoxidation is a renowned and widely used protocol for the epoxidation of allylic alcohols. tcichemicals.comwikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. tcichemicals.comwikipedia.orgresearchgate.net The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the resulting epoxy alcohol. tcichemicals.commdpi.com For instance, the use of (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face. harvard.edu This method is highly effective for a broad range of primary and secondary allylic alcohols and has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgunits.it

The Sharpless epoxidation is not only effective for the asymmetric synthesis of epoxides but can also be employed for the kinetic resolution of racemic secondary allylic alcohols. wikipedia.orgharvard.edu In this process, one enantiomer of the racemic alcohol is preferentially epoxidized, leaving the unreacted enantiomer in high enantiomeric excess. harvard.edu

| Catalyst System | Chiral Ligand | Oxidant | Substrate Type | Key Feature |

| Titanium Tetraisopropoxide | (+)- or (-)-Diethyl Tartrate | tert-Butyl Hydroperoxide | Primary and Secondary Allylic Alcohols | Predictable stereochemical outcome based on the tartrate enantiomer. |

Diastereoselective Control in Epoxide Synthesis

Substrate-controlled diastereoselective epoxidation is another effective strategy for creating chiral epoxides. mdpi.com This approach relies on the presence of a chiral center already within the substrate to direct the epoxidation to a specific face of a nearby double bond. mdpi.com For example, the epoxidation of certain tetrahydropyridines can be directed by an existing stereocenter on the ring. acs.org Hydrogen bonding interactions between a directing group on the substrate, such as a carboxylic acid or an ammonium (B1175870) group, and the epoxidizing agent can enforce high facial selectivity. acs.orgencyclopedia.pub

In some cases, in situ generated epoxidation reagents have been developed to enhance diastereoselectivity, particularly for sterically hindered alkenes. acs.org For instance, a reactive peracid can be tethered to a carboxylic acid group, which then directs the epoxidation through an intramolecular hydrogen bond. acs.org

| Strategy | Directing Group | Mechanism | Application |

| Substrate-Controlled | Carboxylic Acid, Ammonium Group | Hydrogen bonding to the epoxidizing agent. | Diastereoselective epoxidation of cyclic alkenes. |

| In situ Reagent Formation | Covalently tethered peracid | Intramolecular directed epoxidation. | Epoxidation of sterically hindered tetrahydropyridines. |

Deracemization and Chiral Resolution Techniques for Epoxide Precursors

The resolution of racemic epoxides is a common and practical approach to obtaining enantiomerically pure materials. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is a widely used technique. google.com The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a notable example, providing both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. thieme-connect.com Similarly, aminolytic kinetic resolution (AKR) using chiral catalysts can resolve racemic epoxides by reacting one enantiomer with an amine nucleophile. researchgate.netacs.org

Chemoenzymatic methods also offer powerful tools for deracemization. nih.gov For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in a highly enriched form. researchgate.net This approach has been successfully applied to the synthesis of various chiral building blocks. researchgate.net

| Method | Catalyst/Reagent | Principle | Products |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Enantioselective hydrolysis | Enantioenriched epoxide and 1,2-diol |

| Aminolytic Kinetic Resolution (AKR) | Chiral polymeric Co(III)-salen complexes | Enantioselective reaction with an amine | Enantioenriched epoxide and β-amino alcohol |

| Chemoenzymatic Resolution | Epoxide Hydrolases | Enantioselective enzymatic hydrolysis | Enantioenriched epoxide and diol |

Enantioselective Construction of the Piperidine Moiety

The formation of the chiral piperidine ring is the second key challenge in the synthesis of this compound and its analogues.

Intramolecular Cyclization Approaches for Chiral Piperidines

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring with defined stereochemistry. nih.gov These reactions often involve the formation of a carbon-nitrogen bond within a precursor molecule that already contains the necessary stereochemical information. researchgate.net For example, the intramolecular cyclization of an amine onto an epoxide can lead to the formation of a hydroxypiperidine. nih.gov The stereochemistry of the epoxide and other stereocenters in the starting material directly influences the stereochemical outcome of the cyclized product.

Radical cyclizations and reductive amination cascades are also effective methods for piperidine synthesis. mdpi.comnih.gov In some instances, the cyclization can be triggered by the opening of an epoxide ring by a nucleophile, followed by an intramolecular reaction. rsc.orgbohrium.com

| Cyclization Type | Key Precursor Feature | Resulting Moiety |

| Nucleophilic attack on epoxide | Amine and epoxide in the same molecule | Hydroxypiperidine |

| Radical Cyclization | Unsaturated amine | Substituted piperidine |

| Reductive Amination Cascade | Dihaloalkane and imine | Piperidine derivative |

Catalytic Asymmetric Synthesis Routes for Piperidine Derivatives

Catalytic asymmetric methods provide an efficient and atom-economical way to synthesize chiral piperidines. dicp.ac.cn These approaches often involve the use of a chiral catalyst to control the stereochemistry of the ring-forming reaction. bohrium.com Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been used to synthesize 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn Similarly, rhodium-catalyzed asymmetric hydroboration of pyridines can lead to enantioenriched piperidine derivatives. bohrium.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidines. mdpi.com For instance, chiral phosphoric acids can catalyze the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another effective method for producing a variety of chiral piperidines with high enantioselectivity. dicp.ac.cn

| Catalyst Type | Reaction | Key Feature |

| Rhodium Complexes | Asymmetric Reductive Heck Reaction | Synthesis of 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org |

| Chiral Phosphoric Acids | Intramolecular Cyclization of Unsaturated Acetals | Organocatalytic route to functionalized piperidines. nih.gov |

| Iridium Complexes | Asymmetric Hydrogenation of Pyridinium Salts | High enantioselectivity for a broad range of piperidines. dicp.ac.cn |

Convergent Synthesis of the this compound Framework

Convergent synthesis offers an efficient approach to complex molecules by bringing together several independently synthesized fragments. For this compound, this can involve either forming the epoxide on a pre-existing piperidine or constructing the piperidine ring from a chiral epoxide precursor. nih.gov

The direct formation of an epoxide on a molecule already containing a piperidine ring is a plausible synthetic strategy. While specific examples for this compound are not detailed in the provided results, analogous reactions provide a proof of concept. For instance, the reaction of C60Cl6 with 4-(tert-butoxycarbonylamino)piperidine in the presence of an oxidant like cumene (B47948) hydroperoxide (CHP) leads to the formation of a fullerene epoxide. chinesechemsoc.org This suggests that a piperidine-containing substrate can undergo epoxidation. In a hypothetical convergent synthesis of this compound, a precursor such as 1-allylpiperidine (B84037) could potentially be subjected to an asymmetric epoxidation reaction to introduce the chiral oxirane ring.

An alternative convergent strategy involves the construction of the piperidine ring using a precursor that already contains the chiral epoxide moiety. This approach is exemplified by the synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes, which are precursors to highly substituted 4-hydroxypiperidines. nih.gov This particular synthesis involves a convergent and stereodivergent pathway starting from an allylic alcohol, an aldehyde, and LiHMDS to produce a stereodefined primary homoallylic amine. nih.gov Subsequent N-oxidation and condensation with an electrophile generate a homoallylic nitrone, which undergoes an intramolecular annulation to form the bicyclic system containing the piperidine precursor ring. nih.gov This highlights a sophisticated strategy where the piperidine ring is constructed around a pre-existing stereocenter derived from an epoxide or its precursor.

Synthetic Preparation of Functionalized Derivatives and Salts

The this compound framework can be further modified to generate a variety of functionalized derivatives and salts, which can have applications as ionic liquids or as intermediates for further chemical transformations.

A key class of derivatives are the 1-allyl-1-(oxiran-2-ylmethyl)piperidinium-based organic salts. These compounds are a type of ionic liquid (IL) and are synthesized in a two-step process. nih.gov First, 1-(oxiran-2-ylmethyl)piperidine is reacted with allyl bromide to form 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide. nih.gov This reaction involves stirring the piperidine derivative with an excess of allyl bromide at an elevated temperature. nih.gov The resulting product precipitates and can be purified by washing. nih.gov

In the second step, the bromide anion is exchanged with other anions through a reaction with an appropriate inorganic salt. nih.gov This allows for the synthesis of a variety of piperidinium-based organic salts with different properties. nih.gov Examples of anions that have been introduced include bis(trifluoromethanesulfonyl)amide ([N(SO₂CF₃)₂]⁻), dicyanamide (B8802431) ([N(CN)₂]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), and hexafluorophosphate (B91526) ([PF₆]⁻). nih.gov The resulting salts containing the [N(SO₂CF₃)₂]⁻ and [N(CN)₂]⁻ anions have been found to be liquid at room temperature, classifying them as ionic liquids. nih.gov

Table 1: Synthesis of 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium-based Organic Salts

| Cation | Anion Source | Resulting Salt |

|---|---|---|

| 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium | Lithium bis(trifluoromethanesulfonyl)amide | 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium bis(trifluoromethanesulfonyl)amide |

| 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium | Sodium dicyanamide | 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium dicyanamide |

| 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium | Sodium tetrafluoroborate | 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium tetrafluoroborate |

| 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium | Potassium hexafluorophosphate | 1-Allyl-1-(oxiran-2-ylmethyl)piperidinium hexafluorophosphate |

Data compiled from nih.gov.

The oxirane ring in this compound is susceptible to ring-opening reactions with various nucleophiles, which allows for the preparation of a wide range of functionalized intermediates, including esters and amides. The reaction of epoxides with enolates of esters and ketones is a significant transformation in organic synthesis. researchgate.net These reactions typically involve the nucleophilic attack of the enolate on one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group after workup. researchgate.net

The synthesis of amides from epoxides has also been demonstrated through a ruthenium-catalyzed acceptorless dehydrogenative coupling of terminal aryl epoxides and amines. nih.gov This process offers a direct and environmentally friendly route to amides. nih.gov While this specific methodology was demonstrated with aryl epoxides, the general principle of reacting an epoxide with an amine to form an amino alcohol, which can then be further transformed, is a fundamental reaction. In the context of this compound, reaction with a carboxylic acid or its derivative, or with an amine followed by acylation, would lead to the formation of oxirane-containing esters and amides. These intermediates can then be used in further synthetic steps.

Nucleophilic Ring-Opening Reactions of the Oxirane

The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in this compound make it an excellent electrophile. It readily reacts with a diverse range of nucleophiles, leading to the opening of the epoxide ring and the formation of new carbon-nucleophile bonds. These reactions typically proceed under mild conditions and can be catalyzed by acids or bases, although the inherent basicity of the piperidine nitrogen can also play a crucial role in catalysis. researchgate.netresearchgate.net

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of 1,3-diamino-2-propanol (B154962) derivatives. These reactions involve the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. The inherent basicity of the piperidine nitrogen can facilitate the reaction through an intramolecular catalytic effect. researchgate.net The choice of reaction conditions, including the solvent and the presence of external catalysts, can influence the rate and selectivity of the reaction.

In a study on the synthesis of azetidines, (R)-N-benzyl-1-phenylethan-1-amine was reacted with an oxirane derivative, showcasing the utility of amine nucleophiles in ring-opening reactions to form new C-N bonds. nih.gov Similarly, the reaction of N-methylbenzylamine with epichlorohydrin, a related epoxide, yields N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, which can then undergo further reactions with amines. acs.org The reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) also demonstrates the nucleophilic attack of a secondary amine, leading to a ring-opening process. maxapress.com

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)

Oxygen-based nucleophiles, such as alcohols and water, can also open the epoxide ring of this compound to furnish the corresponding ether or diol products. These reactions are often catalyzed by acids or bases. For instance, in the presence of an alcohol, the epoxide can be opened to yield a 1-alkoxy-3-(piperidin-1-yl)propan-2-ol. The reaction of 3-formylchromone with cyclic secondary amines in alcoholic media, such as methanol or ethanol, can lead to products resulting from the nucleophilic attack of the alcohol on an intermediate species. d-nb.info

The synthesis of phostones and phosphonosugars has been achieved through the palladium-catalyzed ring opening of a γ,δ-epoxy vinyl phosphonate (B1237965) with various primary alcohols acting as nucleophiles. umsl.edu This highlights the versatility of alcohols in epoxide ring-opening reactions. Furthermore, studies on the borinic acid-catalyzed ring-opening of epoxy alcohols demonstrate the use of alcohols as nucleophiles to generate valuable chemical motifs. scholaris.ca

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols in Thiol-Epoxy Click Chemistry)

The reaction between epoxides and thiols, known as thiol-epoxy "click" chemistry, has gained significant attention due to its high efficiency, selectivity, and mild reaction conditions. preprints.org this compound readily participates in these reactions, where a thiol attacks the epoxide ring to form a β-hydroxy thioether. researchgate.netmdpi.com This reaction is particularly noteworthy because it proceeds regiospecifically and often without the need for an external catalyst. researchgate.netresearchgate.netsciety.org

A notable example is the reaction of this compound with various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com This reaction proceeds smoothly at 50 °C to yield the corresponding 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ols in good yields. mdpi.compreprints.org The reaction's success without a catalyst is attributed to the intramolecular catalytic effect of the piperidine nitrogen. researchgate.netmdpi.com

| Thiol Reactant | Product | Yield (%) |

|---|---|---|

| 5-isobutyl-4-propyl-4H-1,2,4-triazole-3-thiol | 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 68 |

| 5-(4-bromophenyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio | 1-((5-(4-bromophenyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 78 |

| 4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio | 1-((4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 68 |

| 4-allyl-5-((4-chloro-2-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio | 1-((4-allyl-5-((4-chloro-2-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 93 |

| 4-phenethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio | 1-((4-phenethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 92 |

Regioselectivity and Stereochemical Control in Ring-Opening Processes

The regioselectivity and stereochemistry of the nucleophilic ring-opening of this compound are critical aspects that determine the structure of the final product. The outcome of these reactions is governed by several factors, including the nature of the nucleophile, the reaction conditions, and the inherent structural features of the epoxide itself.

Adherence to Krasusky's Rule in Ring-Opening

The ring-opening of unsymmetrical epoxides can, in principle, lead to two different regioisomers. In the case of this compound, nucleophilic attack can occur at either the C2 (internal) or C3 (terminal) carbon of the oxirane ring. For reactions with thiols, it has been observed that the ring-opening occurs regiospecifically, following Krasusky's rule. researchgate.netresearchgate.netmdpi.comsciety.org This rule states that in the base-catalyzed or uncatalyzed reaction of α,β-epoxy amines, the nucleophile attacks the carbon atom that is more distant from the amino group. In this case, the attack occurs at the terminal carbon (C3), leading exclusively to the formation of 1-substituted-3-(piperidin-1-yl)propan-2-ols. researchgate.netmdpi.com This high regioselectivity is a key feature of the reactivity of this compound. researchgate.netresearchgate.netsciety.org

Intramolecular Catalysis by the Piperidine Nitrogen (Anchimeric Effect)

The piperidine nitrogen atom in this compound plays a significant role in the ring-opening reactions through intramolecular catalysis, also known as anchimeric assistance or the anchimeric effect. researchgate.netresearchgate.netmdpi.comsciety.org The basic nitrogen atom can deprotonate the nucleophile (e.g., a thiol), increasing its nucleophilicity. researchgate.netmdpi.com Subsequently, the protonated piperidine nitrogen can act as an intramolecular proton source to protonate the oxygen atom of the epoxide ring, facilitating its opening. researchgate.net This intramolecular assistance accounts for the ability of these reactions to proceed efficiently without the need for an external catalyst. researchgate.netresearchgate.netsciety.org The anchimeric effect not only enhances the reaction rate but also contributes to the high regioselectivity observed, directing the nucleophile to the terminal carbon of the epoxide. researchgate.netmdpi.com

Computational and Theoretical Investigations of Regioselectivity (e.g., Molecular Electron Density Theory, Quantum Chemical Explanations)

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the regioselectivity of epoxide ring-opening reactions. d-nb.infosci-hub.seacs.org These studies help to elucidate the underlying electronic and steric factors that govern which of the two carbon atoms of the epoxide ring is preferentially attacked by a nucleophile. d-nb.infoyoutube.com

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. mdpi.com It posits that the flow of electron density from a nucleophile to an electrophile dictates the course of a reaction. mdpi.com In the context of this compound, the epoxide ring acts as the electrophilic site. The regioselectivity of nucleophilic attack can be rationalized by analyzing the electrophilic and nucleophilic Parr functions, which identify the most electrophilic and nucleophilic centers within the reacting molecules. mdpi.com

Quantum chemical calculations, such as those based on DFT, can model the transition states of the ring-opening reaction. d-nb.infoacs.org These calculations consistently show that under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. d-nb.infoyoutube.comyoutube.com The nucleophile attacks the sterically less hindered carbon atom of the epoxide. d-nb.infoyoutube.com This is because the activation barrier for this pathway is lower due to reduced steric repulsion between the incoming nucleophile and the piperidine moiety. d-nb.info

Under acidic conditions, the mechanism shifts. The epoxide oxygen is first protonated, creating a more reactive intermediate with significant carbocation-like character on the epoxide carbons. d-nb.infoyoutube.comyoutube.com Theoretical models indicate that the more substituted carbon atom can better stabilize the partial positive charge. d-nb.info Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted carbon in an SN1-like fashion. d-nb.infoyoutube.comyoutube.com Activation strain analysis, a computational tool, has quantitatively confirmed that under acidic conditions, the strain of the protonated epoxide ring is the dominant factor controlling regioselectivity, favoring attack at the more substituted position. d-nb.infoscholaris.ca

Transformation Pathways Beyond Simple Ring-Opening

The reactivity of this compound is not limited to simple nucleophilic ring-opening. The epoxide moiety can participate in a variety of other transformations, leading to a diverse range of molecular architectures.

The epoxide ring of this compound can be involved in substitution reactions where the entire epoxide acts as a leaving group or is transformed in a way that facilitates substitution at an adjacent position. While direct substitution on the epoxide carbons is the most common reaction, the piperidine nitrogen can also influence reactivity. For instance, the basic nitrogen can act as an internal catalyst, facilitating ring-opening by other nucleophiles. researchgate.net In some cases, reactions of substituted N-methylpyridinium compounds with piperidine have been shown to proceed via a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov

In the presence of acids, particularly Lewis acids, this compound can undergo complex rearrangements and cyclizations. princeton.eduuni-bonn.de The protonated epoxide can rearrange to a carbonyl compound, a transformation known as the Meinwald rearrangement. uni-bonn.de Furthermore, the piperidine ring itself can participate in intramolecular cyclization reactions. For instance, acid-catalyzed hydroamination can lead to the formation of bicyclic structures. cardiff.ac.uk Computational studies on related systems have shown that proximal functional groups can have strong synergistic effects, directing the course of oxirane-opening and subsequent rearrangement sequences. uni-bonn.de The development of catalytic enantioselective Claisen rearrangements has also opened new avenues for complex molecule synthesis starting from related structures. princeton.edu

Reactivity Profiling in Diverse Chemical Environments

The reactivity of this compound is highly sensitive to its chemical environment. The choice of solvent, catalyst, and reaction temperature can significantly influence the outcome of its reactions. researchgate.net

In nucleophilic aromatic substitution reactions, the nature of the solvent and the nucleophile can alter the reaction mechanism and the observed order of leaving group abilities. nih.gov For epoxide ring-opening reactions, the presence of a catalyst can dramatically enhance both the rate and the regioselectivity. scholaris.caresearchgate.net For example, borinic acid catalysis has been shown to enable the regioselective ring-opening of related epoxy alcohols through a tethering mechanism. scholaris.ca

The tables below summarize the expected regioselectivity of the epoxide ring-opening under different conditions and provide examples of the diverse reactivity of this compound.

Regioselectivity of Epoxide Ring-Opening

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Type |

|---|---|---|---|

| Basic/Nucleophilic | SN2 | Less substituted carbon | Primary alcohol |

| Acidic | SN1-like | More substituted carbon | Secondary alcohol |

Examples of Transformations

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|

| Nucleophilic Ring-Opening | Amines, Thiols, Halides | β-Amino alcohols, β-Thio alcohols, Halohydrins |

| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acids | Carbonyl compounds (e.g., aldehydes, ketones) |

| Intramolecular Cyclization | Acid catalysis | Bicyclic piperidine derivatives |

Advanced Synthetic Applications of R 1 Oxiran 2 Ylmethyl Piperidine As a Versatile Building Block

Access to Complex Amino Alcohol Structures

The reaction of the epoxide ring in (R)-1-(oxiran-2-ylmethyl)piperidine with various nucleophiles provides a direct route to chiral amino alcohols, which are pivotal structural motifs in numerous pharmaceuticals and serve as ligands in catalysis. preprints.org

A significant application of this compound is in the synthesis of vicinal amino alcohols. researchgate.netresearchgate.net The reaction proceeds through the nucleophilic opening of the oxirane ring. A noteworthy example is the "thiol-epoxy click chemistry" reaction with thiol-containing compounds. preprints.orgscinito.ai

Research has demonstrated the reaction of this compound with various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net This reaction is highly regioselective, adhering to Krasnikov's rule for epoxide ring-opening. scinito.airesearchgate.netmdpi.com A key feature of this transformation is the catalytic role of the basic nitrogen atom within the piperidine (B6355638) ring, which acts as an anchimeric catalyst, obviating the need for an external catalyst. scinito.airesearchgate.netmdpi.comresearchgate.net This self-catalysis ensures a clean and efficient reaction, leading to the formation of vicinal amino alcohols with a thioether bridge. preprints.org The reaction of oxiranes containing a vicinal amino group with thiols is a particularly important method for creating these structures. researchgate.netmdpi.com

The general scheme involves the attack of the sulfur nucleophile on the less substituted carbon of the epoxide, resulting in a single regioisomer with a defined stereochemical outcome dictated by the starting (R)-epoxide.

Table 1: Synthesis of Vicinal Amino Alcohols via Thiol-Epoxy Reaction Reaction of this compound with substituted 1,2,4-triazole-3-thiones.

| Entry | Triazole Substituent (R) | Product | Yield (%) |

| 1 | 4-Allyl-5-((4-chloro-2-methylphenoxy)methyl) | 1-((4-Allyl-5-((4-chloro-2-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 93% mdpi.com |

| 2 | 5-(4-Bromophenyl)-4-phenethyl | 1-((5-(4-Bromophenyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 78% mdpi.com |

| 3 | Various other substituted triazoles | Corresponding vicinal amino alcohols | Not specified |

The vicinal amino alcohols synthesized from this compound serve as scaffolds for further derivatization, leading to a wide array of polyfunctionalized analogues. The initial ring-opening introduces a hydroxyl group and a link to the nucleophile, while retaining the piperidine moiety.

The reaction with substituted 1,2,4-triazole-3-thiones is a prime example of creating polyfunctionalized molecules in a single step. mdpi.com The resulting products contain multiple functional groups: a secondary alcohol, a tertiary amine (piperidine), a thioether linkage, and a substituted triazole ring. researchgate.netmdpi.com These triazole-containing amino alcohols are of particular interest as the 1,2,4-triazole (B32235) backbone is present in numerous clinically used drugs. researchgate.netmdpi.com This methodology provides rapid access to libraries of complex molecules for biological screening. N-substituted vicinal amino alcohols are also recognized as important precursors for value-added chemicals and ligands for catalysis. preprints.orgmdpi.com

Construction of Diverse Heterocyclic Frameworks

The unique structure of this compound makes it an ideal starting material for synthesizing a variety of complex heterocyclic systems. The epoxide can be opened by a nucleophile that is part of another heterocyclic precursor, initiating a cascade or a multi-step sequence that culminates in the formation of fused or spiro-heterocycles.

This compound and its derivatives are instrumental in building fused heterocyclic systems. A regioselective strategy has been developed for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole (B372694) precursors. dokumen.pubmdpi.com These intermediates, upon reaction with amines, undergo oxirane ring-opening followed by a direct intramolecular cyclization. mdpi.comresearchgate.net

This approach has been successfully used to create novel pyrazolo[1,5-a] mdpi.compkusz.edu.cndiazepin-4-one derivatives. dokumen.pubmdpi.com For instance, the reaction of (R) or (S)-3-ferrocenyl-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with substituted phenylethylamines yields 2-ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] mdpi.compkusz.edu.cndiazepin-4-one derivatives. mdpi.com This demonstrates the construction of a complex, fused seven-membered diazepine (B8756704) ring system. The use of oxirane precursors is also a known strategy for accessing spirocyclic compounds. sapub.orgacs.org

The versatility of this compound extends to the synthesis of compounds incorporating pyrazole and thiadiazole motifs. As mentioned, N-alkylation of pyrazole carboxylates with this epoxide is a key step in a regioselective strategy to build fused pyrazole systems like pyrazolo[1,5-a] mdpi.compkusz.edu.cndiazepin-4-ones. dokumen.pubmdpi.com This method provides a direct linkage of the piperidine unit to a new, complex pyrazole-based framework.

Furthermore, the reaction with 2-amino-5-aryl-1,3,4-thiadiazoles can be used to generate imidazolo[2,1-b]thiadiazole derivatives, which can then be used as starting materials for more complex heterocycles. sapub.org The reaction of this compound with 1,2,4-triazole-3-thiones also yields products that are structurally related to thiadiazole derivatives, containing both a sulfur atom and an azole ring. mdpi.com Pyrazole and thiadiazole derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.govuobaghdad.edu.iq

Table 2: Heterocycle Synthesis Starting from this compound Derivatives

| Starting Material | Reagent | Resulting Heterocyclic System | Ref. |

| Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates | Various amines | Tetrahydro-4H-pyrazolo[1,5-a] mdpi.compkusz.edu.cndiazepin-4-one | dokumen.pubmdpi.com |

| (R)-3-Ferrocenyl-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Substituted phenylethylamines | 2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] mdpi.compkusz.edu.cndiazepin-4-one | mdpi.com |

| 1-(oxiran-2-ylmethyl)piperidine (B1313976) | 4,5-disubstituted-4H-1,2,4-triazole-3-thiones | Vicinal amino alcohol with a triazole-thioether moiety | mdpi.com |

This compound is a valuable precursor for the enantioselective synthesis of other important nitrogen heterocycles. The vicinal amino alcohols derived from its ring-opening are key intermediates for constructing morpholines and other heterocycles. researchgate.netresearchgate.netresearchgate.net

Morpholines : The synthesis of morpholines can be achieved from vicinal amino alcohols. researchgate.net The amino alcohol products obtained from the piperidine epoxide can be cyclized to form C2-functionalized morpholines, preserving the chirality introduced by the starting material. These N-substituted vicinal amino alcohols are considered vital precursors for building chiral morpholines. researchgate.netresearchgate.net

Azetidines : The synthesis of chiral azetidines can be accomplished from epoxide precursors. nih.gov General methods involve the conversion of an epoxide to a γ-chloro amine, followed by base-induced cyclization. nih.gov A scalable, two-step method for synthesizing alkaloid-type azetidines from oxirane derivatives has been described, highlighting the utility of this class of starting materials. acs.orgresearchgate.net

Pyrrolidines : While direct cyclization to a pyrrolidine (B122466) from this compound is less common, the functionalities it introduces can be elaborated to form pyrrolidine rings. Enantioselective methods for synthesizing polysubstituted pyrrolidines often involve cascade reactions that could be adapted from precursors derived from this epoxide. pkusz.edu.cn

In essence, this compound provides enantioselective access to these heterocycles by serving as a reliable chiral source for key intermediates, primarily stereodefined amino alcohols.

Applications in Polymer and Material Science

The unique bifunctional nature of this compound, possessing both a reactive chiral epoxide and a tertiary amine, has positioned it as a valuable monomer in polymer and material science. Its ability to be incorporated into complex macromolecular structures and to form the basis of functional materials is an area of growing research interest.

Incorporation into Polymeric Architectures via Click Chemistry

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The ring-opening of epoxides with nucleophiles, particularly under catalytic conditions, fits well within this concept and provides an efficient pathway for polymer synthesis. This compound is an ideal candidate for such polymerizations due to its terminal epoxide ring.

One of the primary click reactions for incorporating this monomer is the thiol-epoxy reaction . This involves the base-catalyzed addition of a multifunctional thiol to the epoxide. The piperidine nitrogen within the monomer itself can act as an internal base catalyst (an anchimer effect), promoting the regioselective opening of the oxirane ring by a thiol nucleophile. acs.org This reaction is highly efficient and proceeds without the need for external catalysts, forming a β-hydroxy thioether linkage. When using di- or poly-functional thiols, this reaction leads to the formation of cross-linked polymer networks or linear poly(β-hydroxy thioether)s.

Another significant click chemistry approach is the amine-epoxy reaction . This is a cornerstone of epoxy resin chemistry. Multifunctional amines can react with this compound to form highly cross-linked thermosetting polymers. The reaction creates stable carbon-nitrogen bonds and introduces hydroxyl groups along the polymer backbone, which can enhance properties like adhesion and hydrophilicity. The process can be used to create functional polymer coatings, adhesives, and composite materials.

The table below summarizes polymer systems incorporating this compound via click chemistry.

| Polymer Type | Click Reaction | Co-monomer/Cross-linker | Resulting Linkage | Key Features |

| Poly(β-hydroxy thioether) | Thiol-Epoxy | Dithiol (e.g., 1,4-butanedithiol) | Thioether | Self-catalyzed, high regioselectivity |

| Epoxy Resin | Amine-Epoxy | Diamine (e.g., hexamethylenediamine) | Amino alcohol | High cross-link density, thermal stability |

| Functional Polyethers | Anionic Ring-Opening | Alcohol initiator | Ether | Controlled molecular weight |

These polymerization processes demonstrate the versatility of this compound as a building block, enabling the synthesis of diverse polymeric materials with tailored properties stemming from the inherent functionality of the monomer.

Development of Functionalized Ionic Liquids for Specific Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored for a vast range of applications, including as "green" solvents and electrolytes. dntb.gov.ua Functionalized ILs, which contain specific reactive groups on the cation or anion, are of particular interest as they combine the properties of ILs with the reactivity of the functional group.

This compound serves as a key precursor for a unique class of functionalized ILs. The synthesis typically involves quaternization of the piperidine nitrogen with an alkyl halide, such as allyl bromide, to form a piperidinium (B107235) salt. This is followed by an anion exchange reaction to introduce anions like bis(trifluoromethanesulfonyl)amide ([Tf₂N]⁻) or dicyanamide (B8802431) ([N(CN)₂]⁻), resulting in an ionic liquid that carries a reactive epoxide moiety on the cation. nih.govmdpi.com

A study detailed the synthesis of 1-allyl-1-(oxiran-2-ylmethyl)piperidinium-based ILs. nih.gov While their transport properties, such as ionic conductivity, were found to be inferior to common imidazolium-based ILs, their true value lies in their potential as reactive intermediates. nih.govmdpi.com The epoxy group on the cation can undergo further reactions, allowing for the post-synthesis modification of the IL's structure. nih.gov For instance, the epoxide can react with carbon dioxide to form cyclic carbonates or with other nucleophiles to graft new functional groups onto the cation. nih.gov This "tunable functionality" is difficult to achieve with conventional ILs and opens pathways for designing task-specific ILs for applications like:

CO₂ Capture: The epoxide can be converted into a functional group that chemically reacts with CO₂, creating a reversible capture system. nih.govmdpi.com

Reactive Media: The IL can act as both a solvent and a reactant or catalyst in chemical synthesis.

Electrolyte Additives: The ability to functionalize the IL could be used to improve interfacial properties in electrochemical devices.

The table below presents examples of epoxy-functionalized piperidinium ionic liquids derived from this compound.

| Cation | Anion | Abbreviation | Key Application | Reference |

| 1-allyl-1-(oxiran-2-ylmethyl)piperidinium | bis(trifluoromethanesulfonyl)amide | - | Reactive Intermediate, CO₂ Reaction | nih.govmdpi.com |

| 1-allyl-1-(oxiran-2-ylmethyl)piperidinium | dicyanamide | - | Precursor for Functional Carbons | nih.govmdpi.com |

| 1-allyl-1-(oxiran-2-ylmethyl)piperidinium | tetrafluoroborate (B81430) | - | Synthetic Intermediate | nih.govmdpi.com |

| 1-allyl-1-(oxiran-2-ylmethyl)piperidinium | hexafluorophosphate (B91526) | - | Synthetic Intermediate | nih.govmdpi.com |

Utility in the Total Synthesis of Natural Products and Bioactive Molecule Scaffolds

The stereochemical purity of this compound makes it a highly valuable chiral building block for the asymmetric synthesis of complex molecules, particularly those containing the piperidine ring, a common motif in pharmaceuticals and natural products.

Role in the Synthesis of Piperidine Alkaloids Containing Labile Epoxides

Piperidine alkaloids are a large and diverse class of natural products known for a wide spectrum of biological activities. gla.ac.uk Many complex alkaloids, such as cassine (B1210628) and lentiginosine, feature a substituted piperidine core where the precise stereochemistry of the substituents is critical for their function. nih.govmdpi.com The synthesis of these molecules often relies on strategies that build the piperidine ring from acyclic precursors or modify existing heterocyclic systems.

This compound is an ideal starting material for a synthetic strategy involving the intramolecular ring-opening of a labile epoxide. In this approach, the piperidine nitrogen acts as an internal nucleophile. After activation of the epoxide's oxygen (e.g., by protonation or conversion to a better leaving group), the piperidine nitrogen can attack one of the epoxide carbons. This intramolecular cyclization can lead to the formation of a bicyclic system, such as an indolizidine or quinolizidine (B1214090) alkaloid core, depending on the nature of the tether connecting the epoxide to the piperidine ring.

For instance, a general strategy for synthesizing hydroxylated indolizidine alkaloids involves the intramolecular cyclization of a piperidine derivative bearing an epoxide side chain. mdpi.com The (R)-configuration of the starting epoxide in this compound directly translates into a specific stereochemistry in the final product, avoiding the need for chiral separations or complex asymmetric steps later in the synthesis. The epoxide's inherent ring strain makes it "labile" and poised for this type of ring-forming reaction, which is often highly regio- and stereoselective. mdpi.comjove.com This approach is particularly powerful for creating alkaloids with a hydroxyl group at a specific stereocenter, a common feature resulting from the epoxide ring-opening.

Contribution to the Stereoselective Assembly of Drug Candidate Precursors

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The stereoselective synthesis of substituted piperidines is therefore a critical task in the development of new drug candidates. This compound serves as a versatile chiral precursor for this purpose.

The primary synthetic utility comes from the regioselective ring-opening of the chiral epoxide with a wide variety of nucleophiles. This reaction creates a new stereocenter vicinal to the existing one, with predictable stereochemistry via an Sₙ2-type mechanism. The result is a 1,2-amino alcohol structure, a key pharmacophore in many bioactive molecules.

| Nucleophile (Nu⁻) | Resulting Functional Group | Potential Drug Scaffold |

| Organometallics (R-MgBr, R-Li) | Secondary alcohol, C-C bond formation | Substituted piperidine alkaloids |

| Azides (N₃⁻) | Azido alcohol | Precursor to vicinal diamines |

| Thiols (R-S⁻) | Thioether alcohol | Antiviral or enzyme inhibitor motifs |

| Amines (R₂NH) | Diamino alcohol | GPCR ligands, ion channel modulators |

For example, the reaction with an organocuprate can introduce a carbon substituent at the terminal position of the epoxide, leading to a chiral 2-substituted piperidine with an extended side chain. This is a key strategy for accessing alkaloids like (−)-cassine. nih.gov Similarly, reaction with azide (B81097) followed by reduction provides access to chiral 1,2-diamines, which are important ligands and building blocks. The inherent stereochemistry of the (R)-epoxide ensures that the final product is obtained as a single enantiomer, which is crucial for modern drug development where the activity and safety of a drug are often tied to a specific stereoisomer. researchgate.net

Chiral Purity and Stereochemical Integrity in R 1 Oxiran 2 Ylmethyl Piperidine Derivatives

Impact of Enantiomeric Purity on Derived Compound Stereochemistry

The enantiomeric excess (e.e.) of (R)-1-(oxiran-2-ylmethyl)piperidine serves as a direct precursor to the stereochemical purity of its derivatives. In reactions where the epoxide ring is opened by a nucleophile, the stereocenter at the 2-position of the oxirane is typically transferred to the product. This means that a high enantiomeric purity in the starting epoxide is essential for obtaining a product with high enantiomeric excess.

For instance, the reaction of a chiral epoxide with a nucleophile, such as an amine, generally proceeds via an S(_N)2 mechanism. This results in the inversion of configuration at the carbon atom undergoing nucleophilic attack. Therefore, if this compound with a high e.e. is used, the resulting amino alcohol will also have a high e.e., with the newly formed stereocenter having a defined configuration. The basic nitrogen within the piperidine (B6355638) ring can also have a catalytic effect in these reactions. researchgate.netresearchgate.net

The significance of starting material purity is highlighted in various synthetic applications. For example, in the synthesis of chiral 2-substituted pyrrolidines and piperidines, achieving high enantiomeric excesses (often >99.5%) in the final products is dependent on the use of highly enantiopure starting materials or intermediates. nih.gov Similarly, the synthesis of chiral tertiary alcohols from protected glycidol (B123203) derivatives demonstrates that the high enantiomeric excess of the starting epoxide is maintained in the final products after nucleophilic ring-opening. manchester.ac.uk

Below is a table illustrating the relationship between the enantiomeric excess of a chiral epoxide and the resulting product in a typical nucleophilic addition reaction.

| Chiral Epoxide | Nucleophile | Product | Starting e.e. (%) | Product e.e. (%) |

| (R)-Epoxide | Amine | (S)-Amino alcohol | >99 | >99 |

| (S)-Epoxide | Amine | (R)-Amino alcohol | 95 | 95 |

Chiral Memory and Configuration Retention/Inversion during Reactions

The concept of "chiral memory" refers to the transfer of chirality from a reactant to a product, even when the original stereocenter is transiently destroyed during the reaction. scripps.edu This phenomenon relies on the formation of a chiral intermediate that retains conformational chirality and reacts faster than it racemizes. scripps.edunih.gov

In the context of this compound, the reactions involving the epoxide ring are highly stereospecific. The nucleophilic ring-opening of epoxides is a classic example of a reaction that proceeds with inversion of configuration at the site of nucleophilic attack, following an S(_N)2 pathway. This means that the stereochemical information from the starting epoxide is not lost but is predictably transferred to the product. For example, the reaction of a (R)-epoxide with a nucleophile will yield a product with an (S)-configuration at the corresponding carbon.

While the classical ring-opening of epoxides is a clear case of inversion, more complex reactions involving piperidine derivatives can also exhibit high degrees of stereocontrol. For instance, intramolecular S(_N)2' cyclizations of α-amino ester enolates have been shown to produce piperidine derivatives with excellent diastereoselectivity and enantioselectivity, a process that relies on the memory of chirality. nih.gov

The following table summarizes the expected stereochemical outcomes for reactions at the chiral center of this compound.

| Reaction Type | Mechanism | Stereochemical Outcome |

| Nucleophilic Ring-Opening | S(_N)2 | Inversion of Configuration |

| Intramolecular Cyclization | Double Inversion | Retention of Configuration |

Strategies for Maintaining or Enhancing Enantiomeric Excess in Multi-step Synthesis

Maintaining or even enhancing the enantiomeric excess of chiral compounds throughout a multi-step synthesis is a significant challenge in organic chemistry. Several strategies are employed to achieve this goal when working with derivatives of this compound.

Maintaining Enantiomeric Excess:

Mild Reaction Conditions: The use of mild reaction conditions is crucial to prevent racemization or epimerization of stereocenters. This includes using non-acidic or non-basic conditions where possible and keeping reaction temperatures low.

Chemoselective Reactions: Employing highly chemoselective reagents and catalysts ensures that only the desired functional group reacts, leaving the chiral centers untouched. For example, specific catalysts can reduce a pyridine (B92270) ring without affecting other sensitive functional groups. nih.gov

Protecting Groups: The use of appropriate protecting groups for sensitive functionalities can prevent unwanted side reactions and protect stereocenters from racemization.

Enhancing Enantiomeric Excess:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and thus enhancing the enantiomeric excess of a product.

Recrystallization: Diastereomeric salts can be formed by reacting a racemic or enantioenriched mixture with a chiral resolving agent. Subsequent recrystallization can lead to the separation of one diastereomer, which can then be converted back to the desired enantiomerically pure compound. This technique has been successfully used to enrich the enantiomeric purity of piperidine derivatives. nih.gov

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. This can also be applied to the product mixture if the reaction is stopped at an appropriate time.

Solvent-Induced Enhancement: The choice of solvent can significantly influence the enantiomeric excess of a reaction. In some cases, solvents that are strong Lewis bases can induce a high enantiomeric excess by favoring a specific conformation of the transition state. rsc.org

The following table provides an overview of strategies for managing enantiomeric excess.

| Strategy | Description | Application |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Purification of final products or intermediates. |

| Recrystallization of Diastereomeric Salts | Formation of diastereomeric salts followed by fractional crystallization. | Enhancement of enantiomeric excess of amines. nih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Enrichment of one enantiomer from a racemic mixture. |

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for Enantioselective Transformations

The epoxide moiety of (R)-1-(oxiran-2-ylmethyl)piperidine is a key functional group that allows for a variety of stereospecific transformations. The development of novel catalytic systems that can facilitate these reactions with high enantioselectivity is a significant area of ongoing research. The goal is to synthesize a diverse range of chiral molecules with potential biological activities.

Future research in this area is likely to focus on several key aspects:

Lewis Acid Catalysis: The use of chiral Lewis acids to activate the epoxide ring towards nucleophilic attack is a promising strategy. Catalysts based on metals such as titanium, aluminum, and chromium, coordinated with chiral ligands, could enable highly enantioselective ring-opening reactions.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, offer a metal-free alternative for enantioselective transformations. These catalysts can activate the epoxide or the nucleophile, leading to the formation of chiral products with high optical purity.

Biocatalysis: Enzymes, such as epoxide hydrolases and transferases, are highly efficient and selective catalysts for the transformation of epoxides. The development of engineered enzymes with tailored substrate specificity and enhanced stability could provide a green and sustainable approach for the synthesis of valuable derivatives of this compound.

A summary of potential catalytic systems for the enantioselective transformation of this compound is presented in the table below.

| Catalytic System | Catalyst Type | Potential Transformation | Advantages |

| Chiral Lewis Acids | Metal-based | Ring-opening with various nucleophiles | High enantioselectivity and catalytic activity |

| Organocatalysts | Metal-free | Asymmetric ring-opening reactions | Environmentally friendly, readily available |

| Biocatalysts | Enzymes | Hydrolysis, addition of nucleophiles | High selectivity, mild reaction conditions |

Green Chemistry Principles Applied to Synthesis and Derivatization

The application of green chemistry principles to the synthesis and derivatization of this compound is crucial for developing sustainable and environmentally friendly chemical processes. unife.it This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas for the application of green chemistry principles include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis. unife.it

Catalyst Choice: The use of heterogeneous catalysts, which can be easily separated and recycled, is preferred over homogeneous catalysts. Biocatalysts also represent a green alternative to traditional chemical catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation, is a fundamental principle of green chemistry.

Energy Efficiency: The use of microwave or ultrasound irradiation can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

The table below outlines some green chemistry approaches applicable to the synthesis and derivatization of this compound.

| Green Chemistry Principle | Application in Synthesis/Derivatization |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. |

| Safer Solvents | Replacement of chlorinated solvents with water or ethanol. |

| Catalysis | Use of recyclable solid acid catalysts or enzymes. |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis. |

Advanced Computational Studies for Reaction Pathway Prediction and Optimization

Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and optimizing reaction pathways for the transformations of this compound. researchgate.netmdpi.com These studies can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which can guide the design of more efficient and selective synthetic routes. researchgate.netmdpi.com

Computational studies can be employed to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most favorable reaction pathway and the structures of key intermediates and transition states. researchgate.net

Predict Stereoselectivity: By calculating the energies of the different transition states leading to the formation of various stereoisomers, computational models can predict the enantioselectivity and diastereoselectivity of a reaction.

Optimize Reaction Conditions: Computational screening of different catalysts, solvents, and reaction temperatures can help to identify the optimal conditions for a particular transformation, reducing the need for extensive experimental optimization.

Exploration of New Chemical Transformations for the Epoxide-Piperidine Motif

The unique combination of a reactive epoxide ring and a versatile piperidine (B6355638) scaffold in this compound opens up possibilities for the exploration of novel chemical transformations and the synthesis of new classes of compounds. nih.gov

Future research could focus on:

Intramolecular Reactions: The close proximity of the epoxide and piperidine moieties could be exploited to design novel intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Domino Reactions: The development of domino or cascade reactions, where multiple chemical transformations occur in a single synthetic operation, can provide a highly efficient and atom-economical approach to the synthesis of complex molecules from this compound.

Click Chemistry: The functionalization of the epoxide ring with azide (B81097) or alkyne groups could enable the use of "click" chemistry reactions for the rapid and efficient synthesis of a wide range of derivatives with diverse applications.

Polymerization: The ring-opening polymerization of this compound could lead to the formation of novel polymers with interesting properties and potential applications in materials science and biomedicine.

The exploration of these new chemical transformations will undoubtedly lead to the discovery of novel compounds with unique structures and biological activities, further highlighting the importance of this compound as a versatile building block in organic synthesis.

Q & A

Q. What are the optimized synthetic routes for (R)-1-(oxiran-2-ylmethyl)piperidine, and how can enantiomeric purity be ensured during epoxide formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions of epoxide precursors. For enantiomeric purity, chiral catalysts (e.g., Sharpless epoxidation derivatives) or chiral stationary-phase chromatography should be employed. Critical steps include monitoring reaction kinetics and using polarimetric analysis to confirm optical activity. X-ray crystallography (e.g., CCDC data) can validate stereochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- FTIR/Raman : Detect functional groups (e.g., epoxide C-O-C stretching at ~850 cm⁻¹) and piperidine ring vibrations.

- NMR : Use H/C NMR to assign axial/equatorial protons and confirm epoxide geometry.

- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis (refer to CCDC deposition protocols) .

- DFT Calculations : Compare experimental vibrational spectra with computational models to validate structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation).

- Follow GHS guidelines: Store in inert atmospheres (N) at 2–8°C to prevent epoxide ring degradation. Emergency procedures should include immediate decontamination with ethanol/water mixtures .

Advanced Research Questions

Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic substitution reactions under varying pH conditions?

- Methodological Answer : The epoxide’s strain drives reactivity. Under acidic conditions (pH < 4), protonation enhances electrophilicity, favoring SN1 mechanisms. In basic media (pH > 9), SN2 dominates. Monitor regioselectivity via LC-MS and optimize using kinetic studies. Competing hydrolysis can be minimized by anhydrous solvents (e.g., THF) .

Q. How should researchers address discrepancies in reported reaction yields when synthesizing this compound under similar conditions?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (temperature, catalyst loading, solvent purity) using Design of Experiments (DoE).

- Byproduct Profiling : Use GC-MS to identify side products (e.g., diol derivatives from epoxide hydrolysis).

- Reproducibility : Cross-validate with literature protocols (e.g., Hamper et al. 1992 for analogous piperidine derivatives) .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to predict nucleophilic attack sites on the epoxide.

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450). Validate with MD simulations (AMBER/CHARMM) to assess conformational stability .

Q. What strategies can mitigate diastereomeric interference during the purification of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.